molecular formula C10H11F3N2OS B3090008 N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-nicotinamide CAS No. 1204234-41-2

N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-nicotinamide

Cat. No.: B3090008
CAS No.: 1204234-41-2
M. Wt: 264.27 g/mol
InChI Key: JBWCMQVEZKOIFY-UHFFFAOYSA-N
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Description

N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-nicotinamide: is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a nicotinamide moiety, which is a derivative of nicotinic acid, and a trifluoromethylsulfanyl group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 2-chloro-1-methyl-ethylamine with trifluoromethanesulfenyl chloride to form 1-methyl-2-trifluoromethylsulfanyl-ethylamine.

    Coupling Reaction: The intermediate is then reacted with nicotinoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-nicotinamide can undergo various chemical reactions, including:

    Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nicotinamide moiety can be reduced under specific conditions to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinamide ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted nicotinamide derivatives.

Scientific Research Applications

N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its nicotinamide structure.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of metabolic pathways.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-nicotinamide involves its interaction with molecular targets such as enzymes. The nicotinamide moiety can mimic the structure of nicotinamide adenine dinucleotide (NAD+), allowing it to bind to enzyme active sites and modulate their activity. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simpler analog without the trifluoromethylsulfanyl group.

    N-(1-Methyl-ethyl)-nicotinamide: Lacks the trifluoromethylsulfanyl group.

    N-(2-Trifluoromethylsulfanyl-ethyl)-nicotinamide: Similar structure but without the methyl group.

Uniqueness

N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-nicotinamide is unique due to the presence of both the trifluoromethylsulfanyl group and the nicotinamide moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

N-[1-(trifluoromethylsulfanyl)propan-2-yl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2OS/c1-7(6-17-10(11,12)13)15-9(16)8-3-2-4-14-5-8/h2-5,7H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWCMQVEZKOIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(F)(F)F)NC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501169761
Record name N-[1-Methyl-2-[(trifluoromethyl)thio]ethyl]-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501169761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204234-41-2
Record name N-[1-Methyl-2-[(trifluoromethyl)thio]ethyl]-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204234-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-Methyl-2-[(trifluoromethyl)thio]ethyl]-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501169761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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